Calcibind

Pediatric Nephrology Hypercalciuria Calcium Metabolism

Calcibind (cellulose sodium phosphate) is a non-absorbable, ion-exchange resin with a unique, high-affinity mechanism that solely targets dietary calcium binding in the GI tract. Unlike thiazides (which act on renal tubules) or phosphate binders designed for hyperphosphatemia, Calcibind directly addresses the root cause of absorptive hypercalciuria Type I, delivering a 78% stone remission rate. It is clinically essential for thiazide-refractory pediatric patients and serves as a critical pharmacological probe to differentiate intestinal hyperabsorption from renal calcium leak. Do not substitute with generic phosphate binders – this active ingredient is the only approved agent for this specific pathophysiology. Request your quote for research-grade material today.

Molecular Formula C20H33O25P3-6
Molecular Weight 766.4 g/mol
Cat. No. B10828567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcibind
Molecular FormulaC20H33O25P3-6
Molecular Weight766.4 g/mol
Structural Identifiers
SMILESCOC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC)COP(=O)([O-])[O-])COP(=O)([O-])[O-])COP(=O)([O-])[O-]
InChIInChI=1S/C20H39O25P3/c1-36-15-6(3-38-46(27,28)29)42-19(13(25)9(15)21)45-17-8(5-40-48(33,34)35)43-20(14(26)11(17)23)44-16-7(4-39-47(30,31)32)41-18(37-2)12(24)10(16)22/h6-26H,3-5H2,1-2H3,(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)/p-6/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19+,20+/m1/s1
InChIKeyOPGGJVPVXZGUFD-DZWSDULXSA-H
Commercial & Availability
Standard Pack Sizes2.5 g / 100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcibind (Cellulose Sodium Phosphate) for Kidney Stones: Procurement and Clinical Use Overview


Calcibind, whose active pharmaceutical ingredient is cellulose sodium phosphate (CSP), is a non-absorbable, ion-exchange resin with a high affinity for divalent cations, specifically calcium [1]. It is approved for the prevention of calcium-containing kidney stones in patients with absorptive hypercalciuria Type I, a condition characterized by excessive intestinal calcium absorption leading to high urinary calcium levels [2]. The compound works locally in the gastrointestinal tract, binding dietary calcium to form an insoluble complex that is excreted in feces, thereby reducing calcium absorption and subsequent urinary excretion [3]. The product is supplied as an oral powder, with a standard adult dosage of 10 to 15 grams per day, administered in divided doses with meals [4].

Why Calcibind (Sodium Cellulose Phosphate) Cannot Be Substituted with Generic Phosphate Binders or Thiazides


A common procurement pitfall is to consider sodium cellulose phosphate as interchangeable with other phosphate binders (e.g., calcium acetate, sevelamer) or even with thiazide diuretics, which are also used to manage hypercalciuria. However, these agents possess fundamentally different mechanisms of action, therapeutic targets, and safety profiles, making generic substitution clinically inappropriate and potentially harmful [1]. Calcibind is uniquely indicated for the specific pathophysiology of absorptive hypercalciuria Type I, where the primary defect is increased intestinal calcium absorption. Its non-absorbed, ion-exchange mechanism directly addresses this defect [2]. In contrast, thiazide diuretics act by increasing renal tubular calcium reabsorption, which is a distinct, downstream compensatory mechanism [3]. Furthermore, other phosphate binders are designed for hyperphosphatemia in chronic kidney disease, targeting serum phosphorus rather than intestinal calcium, and many introduce a systemic calcium load, which is contraindicated in hypercalciuric stone formers [4]. The following quantitative evidence demonstrates why selection must be based on specific, measurable parameters.

Quantitative Differentiation of Calcibind: Head-to-Head and Cross-Study Evidence vs. Thiazides, Potassium Citrate, and Other Binders


Direct Comparison with Chlorothiazide: Superior Normalization of Urinary Calcium in Pediatric Hypercalciuria

In a direct comparative study of children with idiopathic hypercalciuria, cellulose phosphate (Calcibind) demonstrated superior efficacy in normalizing urinary calcium levels compared to chlorothiazide. Chlorothiazide monotherapy successfully normalized calcium excretion in only 2 of 6 patients (33%) [1]. However, the addition of cellulose phosphate to the regimen reduced urinary calcium to the normal range in the remaining 4 patients who had shown an incomplete response to chlorothiazide alone [1]. This indicates a distinct and additive mechanism of action that is clinically beneficial when thiazide therapy is insufficient.

Pediatric Nephrology Hypercalciuria Calcium Metabolism

Mechanism-Specific Efficacy: Urinary Calcium Reduction in Absorptive Hypercalciuria vs. Thiazides

The mechanism of action is a key differentiator. Sodium cellulose phosphate reduces urinary calcium by inhibiting intestinal calcium absorption, a direct intervention at the primary defect in absorptive hypercalciuria Type I [1]. In contrast, thiazide diuretics like hydrochlorothiazide (HCT) reduce urinary calcium by enhancing renal tubular reabsorption, a mechanism that does not address the underlying hyperabsorption [2]. Cross-study data show that sodium cellulose phosphate reduces urinary calcium by approximately 40-50% [3], while HCT achieves a reduction from baseline of approximately 15-25% in hypercalciuric stone formers [2].

Urology Nephrolithiasis Drug Mechanism

Distinct Indication and Lack of Systemic Calcium Load vs. Calcium-Based Phosphate Binders

Unlike calcium-based phosphate binders (e.g., calcium acetate, calcium carbonate) used for hyperphosphatemia, sodium cellulose phosphate does not contribute to a systemic calcium load [1]. This is a critical safety and efficacy differentiator for hypercalciuric stone formers, where any increase in serum or urinary calcium is deleterious. Clinical studies with calcium acetate demonstrate a 22% incidence of hypercalcemia (serum calcium >11.0 mg/dL) [2]. In contrast, long-term studies of cellulose phosphate therapy, when used with appropriate precautions (magnesium supplementation, oxalate restriction), show no significant induction of hypercalcemia or secondary hyperparathyroidism [REFS-3, REFS-4].

Drug Safety Pharmacology Nephrology

Effect on Urinary Saturation and Stone Formation: Clinical Remission Rates

The ultimate clinical goal is the prevention of new stone formation. In a foundational study of 16 patients with absorptive hypercalciuria, treatment with cellulose phosphate (5 g, 2-3 times daily) led to a reduction in urinary calcium to below 200 mg/day in all cases [1]. Critically, in 13 of 16 patients (81%), the state of urine saturation with respect to brushite (the nidus for calcium stones) was converted from supersaturation to undersaturation [1]. Long-term follow-up of 18 patients on a cautious regimen showed a 78% remission rate from stone disease over a cumulative 42.8 treatment-years [2].

Urolithiasis Prevention Clinical Outcomes Therapeutic Efficacy

Optimal Procurement and Clinical Application Scenarios for Calcibind (Sodium Cellulose Phosphate)


First-Line Therapy for Confirmed Absorptive Hypercalciuria Type I

This is the precise and only FDA-approved indication for sodium cellulose phosphate [1]. Patients must have a confirmed diagnosis of absorptive hypercalciuria Type I, characterized by high fasting urinary calcium, normal serum calcium, and an exaggerated calciuric response to an oral calcium load [2]. In this scenario, the drug directly targets the underlying pathophysiology, providing a specific and effective intervention. The quantitative evidence demonstrates a 78% clinical remission rate from stone disease in this population when the drug is used with appropriate precautions [3].

Second-Line or Adjunctive Therapy in Pediatric Hypercalciuria Refractory to Thiazides

In pediatric populations with idiopathic hypercalciuria, thiazide diuretics are often used first-line. However, as demonstrated in a direct comparative study, chlorothiazide fails to normalize urinary calcium in approximately 67% of children [4]. In these cases, the addition of cellulose phosphate successfully normalized calcium excretion in all incomplete responders [4]. This scenario highlights a clear, evidence-based role for sodium cellulose phosphate as an essential adjunct for thiazide-refractory pediatric patients.

Clinical Research on Intestinal Calcium Handling and Hypercalciuria Pathophysiology

Due to its unique, non-absorbed, ion-exchange mechanism that exclusively targets intestinal calcium binding, sodium cellulose phosphate serves as a valuable pharmacological probe in clinical studies. It is used to delineate the relative contributions of intestinal hyperabsorption versus renal calcium leak in hypercalciuric states [2]. The quantitative changes in urinary calcium, magnesium, and oxalate in response to therapy provide critical insights into the patient's underlying pathophysiology, guiding more precise therapeutic selection.

Management of Idiopathic Infantile Hypercalcemia with Nephrocalcinosis

Case reports and small series have demonstrated the utility of cellulose phosphate in managing children with idiopathic infantile hypercalcemia and associated nephrocalcinosis, particularly when other therapies like prednisolone provide only partial correction. In one documented case, the addition of cellulose phosphate resolved hypercalcemia and led to significant improvements in growth parameters [5]. This application, while niche, represents a critical, life-altering intervention for a severe pediatric condition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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